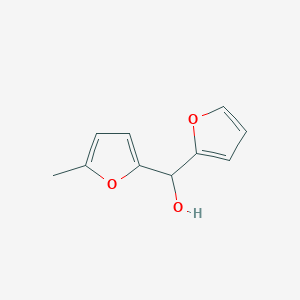

2-Furyl-(5-methyl-2-furyl)methanol

Description

Structure

3D Structure

Properties

IUPAC Name |

furan-2-yl-(5-methylfuran-2-yl)methanol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10O3/c1-7-4-5-9(13-7)10(11)8-3-2-6-12-8/h2-6,10-11H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KSBKEFYHFPWQQK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(O1)C(C2=CC=CO2)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

178.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Strategies for 2 Furyl 5 Methyl 2 Furyl Methanol and Analogues

Methodologies for Constructing the Bifuryl Core

The formation of the bifuryl structure is a key step in the synthesis of the target molecule. This is typically achieved through cross-coupling reactions or condensation of furanic precursors.

Cross-Coupling Approaches for Bisfuran Unit Formation

Palladium-catalyzed cross-coupling reactions are a powerful and versatile tool for the formation of carbon-carbon bonds, including the linkage of two furan (B31954) rings. mdpi.comsemanticscholar.org The Suzuki cross-coupling reaction, which pairs an organoboron compound with an organohalide, is a widely used method for creating biaryl and heterobiaryl structures. mdpi.comsemanticscholar.org This approach offers the advantage of mild reaction conditions and tolerance of a wide range of functional groups. mdpi.com

For the synthesis of a bisfuran unit, a typical strategy would involve the reaction of a furanboronic acid with a halogenated furan derivative in the presence of a palladium catalyst and a base. The efficiency of these reactions can be high, providing good to excellent yields of the desired bisfuran product. mdpi.comsemanticscholar.org The choice of catalyst, ligands, and reaction conditions is crucial for optimizing the yield and selectivity of the coupling reaction. rsc.org

| Coupling Partners | Catalyst System | Conditions | Yield | Reference |

| 2-(4-bromophenyl)benzofuran and 4-methoxyphenylboronic acid | Pd(II) complex, K2CO3 | EtOH/H2O, 80 °C | Good to Excellent | mdpi.comsemanticscholar.org |

| 2-bromobenzo[b]furans and alkenylaluminum reagents | PdCl2/XantPhos | DCE, 80 °C, 4 h | Up to 97% | rsc.org |

This table presents examples of cross-coupling reactions for the formation of C-C bonds involving furan or benzofuran (B130515) derivatives, illustrating the types of catalysts and conditions that could be adapted for bifuryl synthesis.

Condensation Reactions Involving Furanic Precursors

Condensation reactions provide an alternative route to the bifuryl core. These reactions typically involve the acid- or base-catalyzed reaction of two furan derivatives, leading to the formation of a new carbon-carbon bond and the elimination of a small molecule, such as water. For instance, an aldol-type condensation between a furan aldehyde and another furan derivative could be envisioned as a potential pathway. youtube.com The success of such reactions is often dependent on the specific substrates and the careful control of reaction conditions to avoid polymerization or other side reactions. youtube.com

Targeted Synthesis of 2-Furyl-(5-methyl-2-furyl)methanol

Once the bifuryl scaffold is in place, or concurrently with its formation, the methanol (B129727) functionality must be introduced. This can be accomplished through the reduction of corresponding aldehydes, organometallic routes, or multi-component reactions.

Reduction of Furaldehyde Derivatives to Furan Methanols

The reduction of a furaldehyde (a furan ring with an aldehyde group) to the corresponding furan methanol is a common and effective synthetic transformation. This can be achieved using a variety of reducing agents. Historically, methods included catalytic hydrogenation under pressure with base metal catalysts. google.comgoogle.com

Modern synthetic chemistry offers a range of selective reducing agents. For example, sodium borohydride (B1222165) (NaBH4) is a mild and selective reagent for the reduction of aldehydes and ketones to alcohols. The reduction of a bifuryl aldehyde derivative would be expected to proceed smoothly to afford this compound. Catalytic hydrogenation over catalysts such as nickel or palladium is also a viable method. google.comacs.org The choice of reducing agent and reaction conditions can be tailored to be compatible with other functional groups present in the molecule.

| Furanic Substrate | Product | Catalyst/Reducing Agent | Key Feature | Reference |

| Furfural (B47365) | Furfuryl alcohol | Heterogeneous catalysts with H2 | Selective hydrogenation of the C=O bond | acs.org |

| Furfural | Methyl furan | Nickel catalyst, superatmospheric temperature and pressure | Hydrogenolysis and reduction | google.com |

| Furfural acetone | 1-tetrahydrofuryl butanol-3 | Nickel catalyst, hydrogen under pressure | Complete reduction of the furan ring and ketone | google.com |

This table illustrates various reduction pathways for furan derivatives, which are foundational for the synthesis of furan methanols.

Organometallic Routes in Furan Functionalization

Organometallic chemistry provides powerful methods for the direct functionalization of furan rings. rsc.orgresearchgate.net The use of organolithium or Grignard reagents allows for the introduction of various substituents onto the furan nucleus. For the synthesis of this compound, a strategy could involve the generation of a furyllithium or furylmagnesium species from a halogenated furan, followed by reaction with an appropriate electrophile.

For instance, lithiation of a bromo-bifuryl precursor followed by quenching with formaldehyde (B43269) would introduce the required hydroxymethyl group. Alternatively, the reaction of a furyllithium compound with a furan aldehyde would directly form the carbon skeleton and the alcohol functionality in a single step. The regioselectivity of the metalation step is a key consideration in this approach. rsc.org

Multi-component Reactions for Bifuryl Methanol Synthesis

Multi-component reactions (MCRs) are highly efficient processes in which three or more reactants combine in a single synthetic operation to form a product that contains substantial portions of all the reactants. beilstein-journals.org While a specific MCR for the direct synthesis of this compound is not prominently reported, the principles of MCRs could be applied.

A hypothetical MCR could involve the reaction of a furan, a furaldehyde, and a suitable third component that facilitates the coupling and reduction in one pot. The development of new MCRs is an active area of research, and such a strategy could offer a highly atom-economical and streamlined route to the target molecule. beilstein-journals.org

Advanced Catalytic Systems in Furanmethanol Production

The production of furanmethanols, which are key intermediates, often begins with biomass-derived platform molecules like furfural. The conversion of a carbonyl group on a furan ring to a hydroxyl group without altering the sensitive furan ring itself is a significant chemical challenge. researchgate.net Advanced catalytic systems are essential for navigating this challenge, as well as for constructing the core carbon skeleton of molecules like this compound.

Heterogeneous catalysis is a cornerstone in the selective hydrogenation of furanic aldehydes and ketones to their corresponding alcohols. This process is critical for synthesizing furanmethanols. The primary goal is the reduction of the carbonyl group while preserving the furan ring's aromaticity and avoiding over-hydrogenation to products like tetrahydrofurfuryl alcohol. dtu.dkresearchgate.net

Catalytic transfer hydrogenation (CTH) has gained significant attention as an alternative to using high-pressure molecular hydrogen, which can lead to higher costs and safety concerns. researchgate.netrsc.org In CTH, a hydrogen donor molecule, typically a secondary alcohol like 2-propanol, provides the hydrogen atoms in the presence of a solid catalyst. researchgate.net

A variety of metals have been investigated for this transformation. Industrially, copper-based catalysts have been used, but they often require high temperatures and pressures. researchgate.net Noble metals such as palladium (Pd), platinum (Pt), and ruthenium (Ru), often dispersed on supports like activated carbon or metal oxides, exhibit high activity. researchgate.netyoutube.com Non-noble metal catalysts based on nickel (Ni) and cobalt (Co) also show good activity for furfural hydrogenation. researchgate.net The choice of catalyst and support is crucial for tuning the selectivity of the reaction. For instance, dual-atom Pt₂ catalysts supported on mesoporous graphitic carbon nitride have demonstrated excellent performance in the selective hydrogenation of various functional groups. nih.gov

The table below summarizes findings for the selective hydrogenation of furfural to furfuryl alcohol, a model reaction for the synthesis of furanmethanols.

Homogeneous catalysis offers a powerful route for the C-C bond-forming reactions necessary to create bifuryl structures. These catalysts, being in the same phase as the reactants, can offer high selectivity and activity under mild conditions. dtu.dk A relevant strategy for forming a carbon bridge between two furan rings is the furoin (B1674284) condensation reaction, which is a self-condensation of furfural to form furoin. This reaction can be catalyzed by N-heterocyclic carbenes (NHCs) generated in situ. Research has shown that an interchangeable homogeneous/heterogeneous catalyst system, where a benzimidazolium precatalyst is supported on montmorillonite (B579905) clay, can effectively catalyze this reaction, achieving yields of over 96%. rsc.org This system combines the high activity of a homogeneous catalyst with the ease of recovery of a heterogeneous one. rsc.org

While the target molecule, this compound, would require a cross-coupling between furfural and 5-methylfurfural (B50972) followed by selective reduction, the principles of homogeneous coupling are well-established. Another advanced technique is the directed C-H functionalization of furan rings. For example, homogeneous ruthenium catalysts have been used for the C3-alkylation of furfurylimines, demonstrating precise control over which C-H bond on the furan ring reacts. nih.gov

The table below details a catalyst system for the related furoin condensation.

Ionic liquids (ILs) have emerged as versatile solvents and catalysts for chemical synthesis, offering benefits such as thermal stability and low vapor pressure. tandfonline.comresearchgate.net In furan synthesis, ILs can facilitate classic reactions like the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound is cyclized and dehydrated to form a furan ring. tandfonline.com The ionic liquid 1-butyl-3-methyl-imidazolium hydrogen sulfate, [bmim]HSO₄, has been shown to act as both the solvent and the acid catalyst for this transformation, leading to good to quantitative yields of furan derivatives without the need for traditional volatile organic solvents. tandfonline.comtandfonline.com A key advantage is the ability to recover and reuse the ionic liquid for multiple reaction cycles without a significant loss in efficiency. tandfonline.com

This methodology is fundamental for constructing the furan rings that form the building blocks of the target molecule. For example, the precursor 1,4-dicarbonyl compounds can be synthesized and then efficiently cyclized in an IL medium.

The table below presents data on the Paal-Knorr synthesis of various furans using an ionic liquid.

Derivatization Strategies from this compound Precursors

Once the core structure of this compound is obtained, further chemical modifications can be performed on its functional groups. These derivatizations can alter the molecule's properties and are carried out on the hydroxyl group of the methanol bridge or on the furan rings themselves.

The secondary hydroxyl group in this compound is a prime site for derivatization. Standard organic reactions can be employed to convert this alcohol into an ether through alkylation or arylation.

Alkylation is typically achieved via a Williamson ether synthesis. This involves deprotonating the alcohol with a suitable base (e.g., sodium hydride, NaH) to form an alkoxide, which then acts as a nucleophile to displace a halide from an alkyl halide (e.g., methyl iodide, ethyl bromide), forming a new C-O bond.

Arylation of the hydroxyl group is more complex but can be accomplished using modern cross-coupling methods. Reactions like the Buchwald-Hartwig or Ullmann ether synthesis allow for the formation of an aryl ether by coupling the alcohol with an aryl halide or pseudohalide, typically using a palladium or copper catalyst, respectively.

The table below outlines general conditions for these transformations on secondary alcohols.

The two furan rings in the molecule are electron-rich aromatic systems and are reactive towards various transformations, particularly electrophilic substitution. wikipedia.org The reactivity and regioselectivity of these reactions are influenced by the existing substituents (the alkyl group and the methanol bridge on one ring, and the methyl group on the other).

Common functionalization reactions for furan rings include:

Electrophilic Aromatic Substitution: Furan undergoes reactions like halogenation, nitration, and Friedel-Crafts acylation more readily than benzene. wikipedia.org For example, reaction with bromine at low temperatures can introduce a bromine atom, likely at the C5 position of the unsubstituted furan ring. wikipedia.org

Hydrogenation: The furan rings can be partially or fully hydrogenated to dihydrofurans or tetrahydrofurans, respectively, using catalysts like palladium or nickel. youtube.comwikipedia.org This converts the aromatic heterocycle into a saturated one.

C-H Functionalization: Modern catalytic methods allow for the direct functionalization of C-H bonds. As seen in related furan derivatives, transition metal catalysts (e.g., ruthenium) can direct the addition of new groups to specific positions on the ring, such as the C3 position. nih.gov

Oxidative Ring Opening: Under specific oxidative conditions, the furan ring can be opened to yield 1,4-dicarbonyl compounds. nih.gov For example, Mn(III)/Co(II) catalysts can facilitate the oxidative ring-opening of certain furan derivatives. nih.gov

These strategies allow for the synthesis of a diverse library of analogues from a common this compound precursor.

Chemical Reactivity and Transformation Mechanisms of 2 Furyl 5 Methyl 2 Furyl Methanol

Acid-Catalyzed Reactions and Rearrangements

Under the influence of acid catalysts, 2-Furyl-(5-methyl-2-furyl)methanol displays a rich and complex reactivity profile. The protonation of the hydroxyl group initiates a cascade of potential reactions, the outcomes of which are highly dependent on the specific reaction conditions.

Oligomerization and Polymerization Pathways

The acid-catalyzed treatment of furanmethanols like this compound can lead to the formation of oligomers and polymers. This process is initiated by the protonation of the hydroxyl group, followed by the elimination of a water molecule to form a carbocation. This electrophilic species can then attack the furan (B31954) ring of another molecule, leading to the formation of a dimer. This process can continue, resulting in the formation of higher oligomers and polymers. The resulting materials are often complex, resinous substances commonly referred to as "humins." acs.org

The use of solvents can significantly influence the polymerization process. For instance, in aqueous solutions, the polymerization of furan derivatives is often a dominant reaction pathway. rsc.org However, employing alcohols like methanol (B129727) as the solvent can suppress these polymerization reactions by stabilizing reactive intermediates. rsc.org

Dehydration and Etherification Mechanisms

Dehydration is a key acid-catalyzed reaction of alcohols. In the context of this compound, this would involve the elimination of the hydroxyl group as water to form a more conjugated system.

Etherification represents another significant acid-catalyzed transformation. This reaction can occur intermolecularly between two molecules of this compound or with another alcohol present in the reaction mixture. youtube.comyoutube.comyoutube.com The mechanism involves the protonation of the hydroxyl group of one alcohol molecule, which then departs as water, leaving a carbocation. A second alcohol molecule then acts as a nucleophile, attacking the carbocation to form a protonated ether, which is subsequently deprotonated to yield the final ether product. youtube.comyoutube.com The formation of ethers from furfuryl alcohol and other alcohols has been demonstrated using various acid catalysts. acs.orgresearchgate.net

| Catalyst System | Reactants | Product(s) | Key Findings |

| Acid Catalysts | Furfuryl alcohol | Poly(furfuryl alcohol) resin | Polymerization occurs upon treatment with acids, heat, and/or catalysts. |

| Brønsted Acid (Amberlyst 70) | Furan, Water | Polymer | Polymerization dominates over other reactions in aqueous media. rsc.org |

| Brønsted Acid (Amberlyst 70) | Furan, Methanol | Benzofuran (B130515) | Methanol suppresses polymerization and enhances the formation of other products. rsc.org |

| Acid Catalysts | Two alcohol molecules | Ether, Water | A general method for ether synthesis, particularly effective when one alcohol can form a stable carbocation. youtube.comyoutube.comyoutube.com |

| Acid Catalysts | Furfuryl alcohol, Alkyl/Aryl Halide | Furfuryl ether | Etherification can be achieved in a triphase system with a phase transfer catalyst. |

Ring-Opening and Degradation Pathways of Furanmethanols

The furan ring, while aromatic, is susceptible to ring-opening reactions under acidic conditions, particularly in the presence of water. This can lead to the formation of various degradation products. For instance, the hydrolysis of furfuryl alcohol can yield levulinic acid. The degradation of furan derivatives can be complex, with studies on related compounds like ascorbic acid showing pathways that lead to furfural (B47365) and 2-furoic acid under acidic conditions. rsc.org The stability of furan derivatives is a key consideration in biomass conversion processes, where acidic conditions are often employed. nih.gov

Redox Chemistry of the Hydroxyl Group and Furan Rings

The redox chemistry of this compound involves both the oxidation of the alcohol and furan rings and the reduction of these functionalities.

Selective Oxidation Reactions

The selective oxidation of the hydroxyl group in this compound would yield the corresponding ketone, 2-furyl-(5-methyl-2-furyl)methanone. Various reagents are available for the oxidation of secondary alcohols to ketones. youtube.com

The furan rings themselves are also susceptible to oxidation. Oxidative cleavage of the furan ring is a known transformation that can lead to the formation of 1,4-dicarbonyl compounds. organicreactions.orgresearchgate.net The specific products formed depend on the oxidizing agent and reaction conditions. For example, the oxidation of furans can be catalyzed by metal complexes, such as Mn(III)/Co(II) systems, under an oxygen atmosphere to yield ring-opened products. rsc.org

| Oxidation Method | Target Functional Group | Potential Product(s) |

| Standard oxidizing agents (e.g., Jones, PCC, Swern) | Secondary Alcohol | Ketone (2-furyl-(5-methyl-2-furyl)methanone) |

| Oxidative cleavage reagents | Furan Rings | 1,4-Dicarbonyl compounds |

| Mn(III)/Co(II) catalysts with O2 | Furan Rings | Ring-opened dicarbonyl species |

Electrocatalytic Hydrogenation and Hydrodeoxygenation

The reduction of this compound can proceed via several pathways. Hydrogenation of the furan rings can occur, leading to the corresponding tetrahydrofuran (B95107) derivatives. The catalytic hydrodeoxygenation (HDO) of furan derivatives is a significant area of research, particularly in the context of converting biomass-derived molecules into biofuels and chemicals. rsc.orgresearchgate.netnih.gov This process typically involves the use of metal catalysts, such as palladium on carbon (Pd/C), often in the presence of an acid promoter. rsc.org

The complete hydrodeoxygenation of furan derivatives can lead to the formation of linear alkanes. researchgate.netnih.gov For instance, the HDO of furan and 2-methylfuran (B129897) has been studied theoretically on MoS2 surfaces. nih.gov The selective hydrogenolysis of the C-O bond of the hydroxyl group is another potential reduction pathway, which would lead to the formation of 2-methyl-5-(2-furylmethyl)furan. The catalytic transfer hydrogenation of furfural to 2-methylfuran using methanol as a hydrogen source over MgO-based catalysts has also been demonstrated. rsc.orgresearchgate.net

| Reaction | Catalyst System | Product(s) |

| Hydrodeoxygenation (HDO) | Pd/C with phosphotungstic acid | Alkanes (e.g., decane (B31447) from related furan derivatives) rsc.org |

| Hydrodeoxygenation (HDO) | Palladium, H2, and acid | Linear alkanes researchgate.netnih.gov |

| Hydrogenation | Palladium supported on titanium dioxide (Pd/TiO2) | 2-Methylfuran (from furfuryl alcohol) researchgate.net |

| Transfer Hydrogenation | MgO-based catalysts with methanol | 2-Methylfuran (from furfural) rsc.orgresearchgate.net |

Biotransformation Pathways and Enzymatic Reduction

The biotransformation of furan compounds is a significant area of study, particularly concerning the metabolism of naturally occurring and industrial furans. For this compound, a primary biotransformation pathway is its formation via the enzymatic reduction of the corresponding ketone, 2-furyl-(5-methyl-2-furyl)methanone. This type of bioreduction is a common metabolic route for carbonyl compounds in various microorganisms.

The enzymatic reduction is analogous to well-documented biotransformations of simpler furan aldehydes and ketones. For instance, furfural is readily reduced to furfuryl alcohol by yeast and other microorganisms. This conversion is a crucial detoxification step in organisms that utilize lignocellulosic hydrolysates, which often contain furfural. Similarly, 5-methylfurfural (B50972) is reduced to 5-methylfurfuryl alcohol. nih.gov These transformations are typically catalyzed by NAD(P)H-dependent oxidoreductases or dehydrogenases.

The proposed enzymatic reduction pathway for the formation of this compound is depicted below:

Reaction Scheme: Enzymatic Reduction

Enzyme: Oxidoreductase/Dehydrogenase

This reversible reaction highlights the role of cellular cofactors like NADH or NADPH as reducing agents. The stereochemistry of the resulting alcohol is often controlled by the specific enzyme involved, potentially leading to the formation of a single enantiomer.

Photochemical Transformations

Furan derivatives are known to undergo a variety of photochemical reactions, primarily involving the furan ring's π-electron system. These transformations are typically initiated by UV light and can lead to complex structural rearrangements and cycloadditions.

The Paternò-Büchi reaction is a photochemical [2+2] cycloaddition between a carbonyl compound in an excited triplet state and an alkene (in this case, the furan ring), leading to the formation of an oxetane (B1205548). mdpi.com This reaction is a powerful tool in organic synthesis for constructing four-membered ether rings.

The reaction of furanmethanol derivatives with carbonyl compounds has been studied, and it generally proceeds with high regio- and stereoselectivity. mdpi.comresearchgate.net The mechanism involves the photo-excitation of the carbonyl compound to its triplet state, which then adds to the furan double bond to form a biradical intermediate. This intermediate subsequently collapses to form the oxetane ring.

Research indicates that for 2-furylmethanols, the reaction with aromatic carbonyl compounds shows high regio- and stereocontrol. researchgate.net However, a critical finding is that the presence of a methyl group at the 5-position of the furan ring, as in the case of this compound, results in a lack of regiocontrol. researchgate.net This suggests that the methyl group influences the stability of the possible biradical intermediates, making multiple reaction pathways competitive.

Table 1: Regioselectivity in the Paternò-Büchi Reaction of Furan Derivatives

| Furan Derivative | Carbonyl Compound | Regiocontrol | Reference |

|---|---|---|---|

| 2-Furylmethanol | Aromatic | High | researchgate.net |

| 5-Methyl-2-furylmethanol | Aromatic | Low (Lack of control) | researchgate.net |

This loss of regioselectivity implies that the reaction of this compound with a carbonyl compound would likely produce a mixture of isomeric oxetane products.

The photochemical reactions of furans, including the Paternò-Büchi reaction, are characterized by the formation of radical intermediates. researchgate.net Upon irradiation, the carbonyl reactant is excited to a triplet state. This triplet species then attacks the furan ring, which acts as the alkene component, leading to the formation of a 1,4-biradical intermediate. acs.org

The stability and subsequent reaction of this biradical determine the final product distribution. The biradical can undergo ring closure to form the oxetane, or it can revert to the starting materials. The regioselectivity of the Paternò-Büchi reaction is governed by the relative stability of the possible biradical intermediates that can be formed. researchgate.net

In the context of this compound, the presence of two furan rings, one of which is substituted with a methyl group, offers multiple sites for radical attack and subsequent reaction. The methyl group can stabilize an adjacent radical through hyperconjugation, which may influence the reaction pathways and contribute to the observed lack of regioselectivity in 5-methylated furan systems. researchgate.net Furthermore, furan rings themselves are subject to reactions with other atmospheric radicals, such as NO₃ and OH, which also proceed through radical adduct intermediates. nih.gov

Nucleophilic and Electrophilic Substitution on the Furan Nuclei

The furan ring is an electron-rich aromatic system, making it susceptible to electrophilic attack. The presence of the hydroxymethyl and methyl substituents on the furan rings of this compound influences the reactivity and orientation of substitution reactions.

While specific halogenation and nitration studies on this compound are not widely documented, the reactivity can be inferred from the general behavior of substituted furans. The furan ring is highly reactive towards electrophiles, often more so than benzene. wikipedia.org Electrophilic substitution typically occurs at the C2 and C5 positions, which are most activated.

In this compound, both furan rings are substituted at the C2 position.

The unsubstituted furan ring would be expected to undergo electrophilic substitution (e.g., nitration, halogenation) preferentially at the C5 position.

The 5-methyl-substituted furan ring is activated by both the hydroxymethyl group at C2 and the methyl group at C5. Electrophilic attack would be directed to the available C3 and C4 positions. The directing effects of the existing substituents would need to be considered to predict the major product.

The existence of compounds like [5-(2-Methyl-5-nitro-phenyl)-furan-2-yl]-methanol demonstrates that furan rings within complex molecules can be nitrated. mdpi.com Similarly, the use of 5-bromofurfurals as synthetic precursors indicates that halogenation at the C5 position is a feasible reaction. nih.gov

Furfuryl alcohols can react with nitrogen-containing nucleophiles, such as anilines, particularly under acidic conditions. The hydroxyl group of the furfuryl alcohol can be protonated by an acid, followed by the loss of a water molecule to generate a resonance-stabilized furfuryl cation. nih.gov This cation is a potent electrophile that can then be attacked by a nucleophile like aniline (B41778).

This reaction provides a pathway for C-N bond formation at the benzylic-like position of the furan ring. Studies on furfuryl alcohol have shown that it can react with various primary and secondary amines. researchgate.netrsc.org For instance, the reaction of furfuryl alcohol with ammonia (B1221849) can lead to the formation of furfurylamine (B118560) or tetrahydrofurfurylamine, depending on the reaction conditions.

Table 2: Potential Reactions with Nitrogen Nucleophiles

| Reaction Type | Reactants | Product Type | Key Conditions | Reference |

|---|---|---|---|---|

| Nucleophilic Substitution | Furfuryl Alcohol, Aniline | N-Aryl-furfurylamine | Acid catalysis | acs.orgnih.gov |

| Reductive Amination | Furfuryl Alcohol, Ammonia | Furfurylamine | RANEY® Ni, H₂ pressure control |

In the case of this compound, the central carbinol group is benzylic to two furan rings, which would highly stabilize the corresponding carbocation upon protonation and loss of water. This stabilized cation would readily react with nucleophiles like aniline to yield the corresponding N-substituted product. The reaction would likely proceed readily, catalyzed by even weak acids.

Advanced Spectroscopic Characterization and Structural Elucidation

X-ray Crystallography for Solid-State Structure Determination (if applicable to derivatives)

While X-ray crystallography data for 2-Furyl-(5-methyl-2-furyl)methanol itself is not readily found in publicly accessible literature, the solid-state structure of related furan-containing carbinol derivatives has been successfully determined using this technique. An illustrative example is the crystallographic analysis of furan-2,5-diylbis((4-chlorophenyl)methanol), which shares the fundamental furan-methanol structural motif.

Detailed research findings on the crystal structure of this derivative provide valuable insights into the molecular geometry and intermolecular interactions that can be extrapolated to understand the potential solid-state behavior of similar compounds.

The crystal structure of furan-2,5-diylbis((4-chlorophenyl)methanol) was determined by single-crystal X-ray diffraction. researchgate.net The compound crystallizes in the monoclinic space group P21/n. researchgate.net The analysis revealed that the two chlorophenyl rings are not coplanar with the central furan (B31954) ring, exhibiting significant torsion angles of 79.7° and 69.5°, respectively. researchgate.net

A key feature of the solid-state packing is the presence of intermolecular O-H···O hydrogen bonds. researchgate.net Specifically, two distinct hydrogen bonds, O1-H1···O3 (2.753(3) Å) and another O-H···O interaction (2.776(3) Å), contribute to the formation of a stable, square-like hydrogen-bonding network. researchgate.net These interactions are crucial in building the three-dimensional supramolecular architecture of the crystal. researchgate.net

The crystallographic data for this derivative are summarized in the table below.

| Parameter | Value |

| Chemical Formula | C₁₈H₁₄Cl₂O₃ |

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| a (Å) | 10.3048(6) |

| b (Å) | 8.9620(5) |

| c (Å) | 18.0909(10) |

| β (°) | 93.046(6) |

| Volume (ų) | 1668.36(16) |

| Z | 4 |

| Temperature (K) | 293 |

| R-factor (%) | 6.46 |

Table 1: Crystallographic Data for furan-2,5-diylbis((4-chlorophenyl)methanol) researchgate.net

This detailed structural information for a related derivative underscores the utility of X-ray crystallography in elucidating the precise three-dimensional arrangement of atoms in furan-containing carbinols, providing a solid foundation for understanding their structure-property relationships.

Computational Chemistry and Theoretical Studies of 2 Furyl 5 Methyl 2 Furyl Methanol

Quantum Mechanical (QM) Calculations

Quantum mechanical calculations are fundamental to predicting the molecular properties of furan (B31954) derivatives. These methods, particularly Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and predicting the reactivity of these compounds.

Density Functional Theory (DFT) has proven to be a reliable method for studying furan and its derivatives, offering a balance between computational cost and accuracy. researchgate.net Studies on similar molecules like furfural (B47365), furfuryl alcohol, and 2-methylfuran (B129897) have successfully employed DFT to determine optimized geometries, vibrational frequencies, and electronic properties. researchgate.net For 2-Furyl-(5-methyl-2-furyl)methanol, DFT calculations would be crucial in understanding the influence of the methyl and hydroxyl substituents on the electronic distribution across the two furan rings.

A key aspect of DFT studies on furan derivatives is the prediction of reactivity descriptors. Parameters such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are critical. The HOMO-LUMO energy gap is a significant indicator of chemical reactivity and kinetic stability. A smaller gap generally implies higher reactivity. For furan derivatives, side-chain functional groups have been shown to influence these frontier orbitals and, consequently, the reactivity of the entire molecule. rsc.org

Table 1: Predicted Reactivity Descriptors based on Analogous Furan Derivatives (Note: This table is illustrative and based on general findings for furan derivatives. Specific values for this compound would require dedicated DFT calculations.)

| Reactivity Descriptor | Predicted Trend for this compound | Significance |

| HOMO Energy | Relatively high | Indicates a greater tendency to donate electrons. |

| LUMO Energy | Relatively low | Indicates a greater ability to accept electrons. |

| HOMO-LUMO Gap | Moderate to small | Suggests a chemically reactive nature. |

| Dipole Moment | Non-zero | Reflects the molecule's overall polarity. |

Molecular orbital (MO) analysis, derived from QM calculations, is essential for understanding the intricate details of reaction mechanisms. By examining the shapes and energies of the frontier molecular orbitals (HOMO and LUMO), one can predict the most likely pathways for chemical reactions. For this compound, MO analysis would be particularly insightful for studying reactions such as dehydration, oxidation, and ring-opening.

In the context of furan derivatives, the distribution of the HOMO often indicates the sites most susceptible to electrophilic attack, while the LUMO distribution points to the sites prone to nucleophilic attack. For instance, in the hydrogenation of furfural to furfuryl alcohol, the interaction of hydrogen with the LUMO of the carbonyl group is a key step. acs.org Similarly, for this compound, understanding the MOs would clarify how it interacts with catalysts or other reactants.

Studies on the pyrolysis of furfuryl alcohol have shown that the side chain can significantly influence the ring-opening reaction of the furan ring. rsc.org MO analysis can reveal how the hydroxymethyl bridge in this compound might facilitate or hinder such reactions by altering the orbital energies and symmetries.

Molecular Dynamics (MD) Simulations

Molecular dynamics simulations offer a way to study the dynamic behavior of molecules over time, providing insights into their conformational flexibility and interactions with their environment.

The linkage between the two furan rings in this compound allows for considerable conformational freedom. MD simulations can explore the potential energy surface of the molecule to identify the most stable conformers. The relative orientations of the two furan rings are governed by a delicate balance of steric hindrance and potential intramolecular hydrogen bonding involving the hydroxyl group.

A study on the binary mixture of 2,2'-difurylmethane (a structurally similar compound) and n-propanol highlighted the importance of intermolecular hydrogen bonding in defining the structure of the mixture. researchgate.net For this compound, both intramolecular and intermolecular hydrogen bonds (in the presence of a solvent) would play a crucial role in determining its conformational preferences and bulk properties. MD simulations can quantify these interactions and predict the most populated conformational states.

The solvent environment can have a profound impact on the reactivity of a molecule by stabilizing or destabilizing reactants, products, and transition states. MD simulations, particularly those employing hybrid QM/MM (Quantum Mechanics/Molecular Mechanics) methods, are well-suited to investigate these solvent effects.

For a polar molecule like this compound, polar solvents would be expected to solvate the molecule effectively, particularly around the hydroxyl group. This solvation can influence reaction rates and even alter reaction pathways. For example, in the hydrogenation of furfural, the choice of solvent has been shown to affect the reaction mechanism. researchgate.net MD simulations can provide a detailed picture of the solvent shell around the molecule and calculate the free energy changes associated with solvation, offering a deeper understanding of its reactivity in different media.

Reaction Pathway Modeling and Transition State Analysis

Understanding the mechanisms of chemical reactions requires the identification of reaction pathways and the characterization of the associated transition states. Computational modeling is a powerful tool for this purpose.

For this compound, several reaction pathways are of interest, including its formation from furfural and 5-methylfurfural (B50972), and its subsequent conversion to other valuable chemicals. The conversion of furfural to furfuryl alcohol and 2-methylfuran has been studied computationally, revealing the key intermediates and transition states involved. scite.aicapes.gov.br These studies indicate that the reaction mechanism is highly dependent on the catalyst used. osti.govacs.org

Transition state theory, combined with DFT calculations, allows for the determination of activation energies for different reaction steps. By locating the transition state structures on the potential energy surface, chemists can predict the rate-limiting step of a reaction. For instance, in the pyrolysis of furan derivatives to produce CO, the ring-opening of the furan ring is often the rate-determining step, and the energy barrier for this step is influenced by the substituents on the ring. rsc.org A similar approach for this compound would involve mapping out the energy profiles for various potential reactions, such as dehydration to form the corresponding ether or oxidation of the alcohol group.

Elucidating Reaction Mechanisms and Kinetics

Computational methods, particularly Density Functional Theory (DFT), are instrumental in mapping the potential energy surface of a reaction. This allows for the step-by-step visualization of a reaction mechanism, identifying the lowest energy pathway from reactants to products.

For a molecule like this compound, theoretical studies can elucidate the mechanisms of its various reactions, such as acid-catalyzed rearrangements or oxidation processes. For instance, in an acid-catalyzed dehydration reaction, DFT calculations can model the protonation of the hydroxyl group, the subsequent loss of a water molecule to form a carbocation intermediate, and the final rearrangement or elimination steps. The calculated energies of the intermediates and transition states provide crucial information about the reaction kinetics.

A theoretical investigation into the acid-catalyzed degradation of furan derivatives has shown that the reaction proceeds through several steps, with the initial protonation being a key determinant of the subsequent reaction pathway. rsc.org Similar studies on the hydrodeoxygenation of furan and 2-methylfuran on a MoS₂ surface have identified the rate-determining steps by calculating the activation energies for different pathways. nih.gov For example, the addition of the first hydrogen atom was found to be the rate-limiting step in the 2H pathway for both furan and 2-methylfuran. nih.gov

Table 1: Illustrative Calculated Activation Energies for a Hypothetical Acid-Catalyzed Dehydration of this compound

| Step | Reaction | Transition State | Activation Energy (kcal/mol) |

| 1 | Protonation of hydroxyl group | TS1 | 5.2 |

| 2 | Loss of water molecule | TS2 | 25.8 |

| 3 | 1,2-Hydride shift | TS3 | 12.1 |

| 4 | Deprotonation | TS4 | 3.5 |

Note: This table is illustrative and based on typical values found in computational studies of similar furan alcohols. The values are not from direct experimental or computational results for this compound.

By analyzing the kinetic data derived from these calculations, such as the rate constants determined using Transition State Theory (TST), a deeper understanding of the factors controlling the reaction speed can be achieved. researchgate.netbohrium.comnih.gov This knowledge is critical for controlling reaction outcomes.

Prediction of Selectivity and Yields

Computational chemistry is not only pivotal for understanding how reactions occur but also for predicting their outcomes in terms of selectivity (regio-, chemo-, and stereoselectivity) and product yields.

In the context of this compound, which possesses multiple reactive sites—the two furan rings and the hydroxyl group—predicting the selectivity of a reaction is a significant challenge. Theoretical calculations can help determine the most likely site of attack by a reagent. For example, by calculating the Fukui functions or mapping the molecular electrostatic potential (MEP), the most nucleophilic or electrophilic sites in the molecule can be identified. tandfonline.commdpi.com

Consider a hypothetical electrophilic substitution reaction on this compound. DFT calculations could predict whether the substitution would preferentially occur on the furan ring with the methyl group or the unsubstituted furan ring, and at which position on the ring. The calculations would involve comparing the activation energies for the formation of the different possible intermediates. The pathway with the lowest activation energy would correspond to the major product.

Studies on the conversion of 5-hydroxymethylfurfural (B1680220) (HMF), a structurally related compound, have demonstrated the power of DFT in predicting selectivity on different catalyst surfaces. researchgate.netacs.org For instance, the selectivity towards either hydrogenation of the aldehyde group or hydrogenolysis of the hydroxyl group can be rationalized by examining the adsorption energies of the reactant and the activation barriers for the competing reaction pathways on various metal surfaces like Pd(111) and Cu(111). researchgate.net

Table 2: Illustrative Predicted Product Distribution for a Hypothetical Oxidation of this compound based on Calculated Reaction Barriers

| Product | Reaction Pathway | Calculated Activation Barrier (kcal/mol) | Predicted Yield (%) |

| 2-Furoyl-(5-methyl-2-furyl)methane | Oxidation of secondary alcohol | 18.5 | 75 |

| 2-Furyl-(5-methyl-2-furoic acid) | Oxidation of the methyl-substituted furan ring | 22.1 | 15 |

| (5-Carboxy-2-furyl)-(5-methyl-2-furyl)methanol | Oxidation of the unsubstituted furan ring | 24.3 | 10 |

Note: This table is for illustrative purposes to demonstrate the concept. The values are hypothetical and not based on actual experimental data for this compound.

Information on "this compound" and its Derivatives in Advanced Materials Science is Not Available in Publicly Accessible Resources

Following a comprehensive review of scientific literature, patent databases, and chemical supplier catalogs, no specific information was found regarding the chemical compound "this compound" or its derivatives in the context of advanced materials science applications. The search included targeted queries for its use in polymer and resin chemistry, as well as a precursor in fine chemical synthesis.

The lack of available data prevents the creation of a scientifically accurate article on the specified topics. The provided outline, which details applications in thermosetting resins, cross-linked polymers, bio-based materials, and as a building block for complex organic structures, could not be substantiated with research findings pertaining to "this compound" or its derivatives.

While the individual components of the specified chemical, namely "2-furylmethanol" (furfuryl alcohol) and "(5-methyl-2-furyl)methanol" (5-methylfurfuryl alcohol), are known compounds with documented applications, information on the combined molecule or its subsequent derivatives is absent from the reviewed sources. A listing for "this compound" with a molecular weight of 178.1872 exists from one chemical supplier, but no associated research or application data is provided. riekemetals.com

Given the strict requirement to focus solely on "this compound" and its derivatives, it is not possible to generate the requested article without resorting to speculation, which would violate the principles of scientific accuracy.

It is recommended to verify the chemical name and consider if the intended subject was a more commonly researched furan-based monomer or polymer precursor, such as those listed in the table below, for which extensive literature is available.

Advanced Materials Science Applications of 2 Furyl 5 Methyl 2 Furyl Methanol Derivatives

Advanced Functional Materials

Derivatives of the furan-based compound 2-Furyl-(5-methyl-2-furyl)methanol are emerging as versatile precursors for a new generation of advanced functional materials. The inherent chemical characteristics of the furan (B31954) rings, combined with the reactivity of the methanol (B129727) group, provide a platform for creating complex molecules with tailored properties. These properties are of significant interest in the fields of optics, electronics, and molecular sensing. The ability to modify the core structure allows for the fine-tuning of electronic and photophysical behaviors, as well as the design of specific host-guest interaction sites. This has led to research into their application as building blocks for organic semiconductors, photoactive materials, and sophisticated molecular recognition systems.

Optical and Electronic Material Precursors

The bifunctional nature of this compound makes it a candidate for the synthesis of conjugated oligomers and polymers, which are the cornerstone of organic-based optical and electronic devices. The furan moiety is an electron-rich aromatic system that can facilitate charge transport, a critical requirement for semiconductor materials. The methanol group offers a reactive site for polymerization or for linking to other functional units, enabling the construction of larger, more complex molecular architectures.

Research into furan-containing co-oligomers has demonstrated their potential in optoelectronic applications. For instance, the incorporation of furan rings into thiophene (B33073)/phenylene co-oligomers has been shown to enhance key properties. Substituting thiophene with furan can lead to improved molecular planarity and rigidity due to the smaller covalent radius and higher electronegativity of oxygen compared to sulfur. rsc.org This enhanced planarity can, in turn, promote more efficient π–π stacking in the solid state, which is beneficial for both light emission and charge transport. rsc.org

A furan-substituted thiophene/phenylene co-oligomer, 2,5-bis(5-[1,1′-biphenyl]-4-ylthiophen-2-yl)furan (BPTFT), has been synthesized and shown to possess superior optical properties, including a photoluminescence quantum yield of 29% and ambipolar field-effect mobilities of approximately 0.7 cm²/V·s for holes and 0.1 cm²/V·s for electrons. rsc.org Another similar derivative, 2-[1,1'-biphenyl]-4-yl-5-(5′-[1,1'-biphenyl]-4-yl-[2,2'-bithiophen]-5-yl)furan (BPFTT), also exhibited strong optical and electronic characteristics, with a photoluminescence quantum yield of 28% and ambipolar mobilities of 0.54 cm²/V·s (hole) and 0.03 cm²/V·s (electron). nih.gov Such materials show promise for use in organic lasers, demonstrating dual gain-narrowing emissions. rsc.orgnih.gov

The electronic properties of these materials can be systematically tuned. For example, in a series of oligo(thienylfuran)s, the oxidation potentials were found to be lower than their all-thiophene counterparts, indicating higher HOMO levels. acs.org As the length of the π-conjugated system increases, the fluorescence quantum yield also increases, highlighting the tunability of their light-emitting properties. acs.org Furthermore, furan-based methacrylate (B99206) oligomers have been synthesized for applications in stereolithography, creating 3D-printed objects with adjustable mechanical and thermal properties. nih.gov These examples underscore the principle that molecules derived from furan structures, such as this compound, can serve as foundational units for advanced optical and electronic materials.

| Compound Name | Key Optical/Electronic Properties | Potential Application | Reference |

|---|---|---|---|

| Oligo(thienylfuran)s | Fluorescence quantum yield increases with chain length (up to 24% for the trimer). Oxidation potentials are lower than corresponding oligothiophenes. | Organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs) | acs.org |

| 2,5-bis(5-[1,1′-biphenyl]-4-ylthiophen-2-yl)furan (BPTFT) | Photoluminescence quantum yield of 29%. Ambipolar mobilities: ~0.7 cm²/V·s (hole), 0.1 cm²/V·s (electron). | Organic lasers, OFETs | rsc.org |

| 2-[1,1'-biphenyl]-4-yl-5-(5′-[1,1'-biphenyl]-4-yl-[2,2'-bithiophen]-5-yl)furan (BPFTT) | Photoluminescence quantum yield of 28%. Ambipolar mobilities: 0.54 cm²/V·s (hole), 0.03 cm²/V·s (electron). | Organic lasers, ambipolar transistors | nih.gov |

| Furan-based methacrylate oligomer (FBMO) | Viscosity controllable between 0.04 to 0.28 Pa·s. Compressive moduli of 3D printed parts from 0.53 to 144 MPa. | Stereolithography (3D printing), biomaterials | nih.gov |

Application in Molecular Recognition Studies

The specific arrangement of heteroatoms and hydrogen bond donors/acceptors in derivatives of this compound makes them intriguing candidates for molecular recognition studies. The furan rings can participate in π-stacking and CH-π interactions, while the hydroxyl group can form key hydrogen bonds. These non-covalent interactions are the basis of host-guest chemistry, which is fundamental to the development of chemical sensors, drug delivery systems, and biomimetic catalysts.

Furan derivatives have been successfully employed as structural motifs in molecules designed for the specific recognition of nucleic acid sequences. pnas.org For example, an unsymmetrical dicationic compound containing a furan ring, DB293, has been shown to bind with high cooperativity to the minor groove of DNA at specific GC-containing sequences. pnas.org This binding occurs as a stacked dimer, a recognition mode not observed with similar symmetric furan-based dications, highlighting the importance of precise structural design. pnas.org In another approach, furan-modified oligonucleotides have been developed to achieve site-selective DNA inter-strand cross-linking upon oxidation, a process that relies on the molecular recognition between the modified and complementary DNA strands. oup.com

Beyond nucleic acids, furan derivatives are being explored for the recognition of other small molecules. A porous supramolecular crystalline host has been shown to selectively adsorb furanic compounds from aqueous solutions. nih.gov Crystallographic analysis revealed that the furan ring of the guest molecules plays a crucial role in the recognition process through CH-π interactions with the host framework. nih.gov This demonstrates that even the furan ring itself, not just its functional groups, is an active participant in molecular recognition events. nih.gov The development of furan-based molecular sensors for detecting ions and amines further illustrates the versatility of this chemical scaffold in creating systems for specific molecular detection. researchgate.net

| Furan Derivative Type | Recognized Molecule/Target | Key Interactions | Application | Reference |

|---|---|---|---|---|

| Unsymmetrical furan-containing dication (DB293) | GC-containing DNA sequences | Minor groove binding as a stacked dimer, cooperative interactions. | Sequence-specific DNA recognition agents | pnas.org |

| Furan-modified oligonucleotides | Complementary DNA strand | Oxidation-induced covalent cross-linking following duplex formation. | DNA cross-linking agents, tools for studying DNA repair | oup.com |

| Porous supramolecular crystalline host | Furan derivatives (e.g., furfural (B47365), 5-hydroxymethylfurfural) | CH-π interactions between the host and the furan ring of the guest. | Selective separation and purification of furanic compounds | nih.gov |

| Chromogenic furan derivatives | Amines and ions | Formation of colored adducts or changes in photophysical properties upon binding. | Optical sensors | researchgate.net |

Future Research Directions and Emerging Opportunities

Chemo-Enzymatic Approaches for Selective Transformations

The combination of chemical and biological catalysis, known as chemo-enzymatic synthesis, offers a powerful strategy for the selective transformation of complex molecules under mild conditions. nih.gov This approach holds significant potential for creating novel derivatives of 2-Furyl-(5-methyl-2-furyl)methanol with high precision and efficiency. Biocatalysis, in particular, is advantageous due to the use of environmentally friendly catalysts, mild reaction conditions, and remarkable selectivity. frontiersin.org

Future research can focus on employing specific enzyme classes for targeted modifications. Lipases, for instance, are widely used for the kinetic resolution of racemic alcohols through asymmetric acylation. A similar strategy could be applied to this compound to separate enantiomers, which is crucial for applications in pharmaceuticals and advanced materials. Research on other furyl alcohols has demonstrated the feasibility of using lipases like Candida antarctica lipase (B570770) B (CAL-B) with acyl donors such as vinyl acetate (B1210297) to achieve high enantioselectivity. researchgate.net

Furthermore, oxidases and peroxygenases present an opportunity for selective oxidation. mdpi.com For example, an HMF oxidase has shown the remarkable ability to perform four consecutive oxidations on [5-(hydroxymethyl)furan-2-yl]methanol to yield Furan-2,5-dicarboxylic acid (FDCA). researchgate.net Applying engineered oxidases to this compound could lead to the synthesis of novel diketones or carboxylic acids, serving as unique monomers for specialty polymers. Similarly, transaminases, which have been successfully used for the scalable amination of biobased furanaldehydes, could be integrated into cascade reactions to convert the alcohol into corresponding furan-based amines, which are valuable building blocks for polyamides and pharmaceuticals. nih.gov

| Enzyme Class | Potential Transformation | Target Product Type | Rationale / Example |

|---|---|---|---|

| Lipase | Asymmetric Acylation / Kinetic Resolution | Chirally Pure Alcohols and Esters | Lipase-catalyzed resolution of 1-furylethanols is an established method for producing enantiomerically pure compounds. researchgate.net |

| Oxidase / Peroxygenase | Selective Oxidation of Alcohol/Methyl Group | Aldehydes, Ketones, Carboxylic Acids | HMF oxidase can convert HMF to FDCA through multiple oxidation steps, showcasing the potential for deep oxidation. researchgate.net |

| Transaminase (in cascade) | Reductive Amination (following oxidation) | Primary and Secondary Amines | Robust transaminases have been developed for the efficient synthesis of various furfurylamines from furan (B31954) aldehydes. nih.gov |

| Alcohol Dehydrogenase (ADH) | Stereoselective Reduction/Oxidation | Chiral Alcohols / Ketones | Used in multi-enzymatic pathways for the synthesis of complex molecules like spirolactones from furylpropanols. acs.org |

Integration into Circular Economy and Biorefinery Concepts

The transition from a linear, fossil-based economy to a circular, bio-based one requires the efficient valorization of renewable feedstocks like lignocellulosic biomass. mdpi.com Furan compounds are central to this transition, acting as key platform chemicals derived from the dehydration of C5 (xylose) and C6 (glucose) sugars present in biomass. mdpi.com The compound this compound is conceptually a product of C-C coupling and subsequent reduction of furfural (B47365) (from C5 sugars) and 5-methylfurfural (B50972) (which can be derived from C6 sugars), positioning it as a value-added chemical within an integrated biorefinery. rsc.orgresearchgate.netrsc.org

Integrated biorefineries aim to utilize all fractions of biomass, minimizing waste and maximizing value. researchgate.net In such a model, hemicellulose-rich hydrolysates are converted to furfural, while the cellulose (B213188) fraction can be processed into glucose for fermentation to ethanol (B145695) or conversion to 5-hydroxymethylfurfural (B1680220) (HMF). wisconsin.edu The development of catalytic processes to synthesize this compound from these primary furans adds another layer of product diversification, enhancing the economic viability of the entire biorefinery. rsc.org This approach contributes to a circular economy by transforming agricultural and forestry residues into valuable chemicals that can be used to produce recyclable or biodegradable polymers and other materials, thus reducing reliance on petrochemicals. researchgate.net

| Biomass Source | Primary Sugar Component | Key Furan Platform Chemical | Potential for Conversion |

|---|---|---|---|

| Corn Stover, Bagasse | Xylose (C5) | Furfural (FF) | Source of the furyl moiety. wisconsin.edu |

| Poplar, Pine | Glucose (C6) | 5-Hydroxymethylfurfural (HMF) | Can be converted to 5-methylfurfural, the source of the 5-methyl-2-furyl moiety. |

| Switchgrass | Xylose, Glucose | Furfural, HMF | Provides building blocks for both furan rings. wisconsin.edu |

| Waste Leaf Biomass | Cellulose, Hemicellulose | 2-Furan methanol (B129727), HMF | Demonstrates direct conversion of waste biomass to furan alcohols. researchgate.net |

Computational Design of Novel Furan-Based Materials and Catalysts

Computational chemistry, particularly methods based on Density Functional Theory (DFT), has become an indispensable tool for understanding molecular properties and designing new materials and catalysts. researchgate.net These theoretical approaches can predict the geometric, electronic, and thermodynamic properties of molecules and polymers, accelerating the development cycle and reducing experimental costs. researchgate.netglobalresearchonline.net

For this compound, computational studies can be employed to design novel polymers. By modeling oligomers and polymers where this compound serves as the monomeric unit, researchers can predict key material properties such as planarity, torsional rigidity, band gap, and charge carrier mobility. researchgate.net For instance, studies on polyfurans have shown they have a higher band gap and greater twisting energy compared to analogous polythiophenes, properties which are critical for applications in electronics. exlibrisgroup.com Computational modeling can screen various polymer architectures derived from this compound to identify promising candidates for self-healing materials, organic solar cells, or other advanced applications. rsc.org

In addition to materials design, computational methods are crucial for developing novel catalysts. DFT calculations can elucidate reaction mechanisms for the synthesis or transformation of furan compounds. nih.gov By modeling reaction pathways, identifying transition states, and calculating activation energies, researchers can understand how catalysts function at a molecular level. uobaghdad.edu.iqmdpi.com This knowledge can guide the rational design of more efficient and selective heterogeneous or homogeneous catalysts for the production of this compound from biomass-derived furans or for its subsequent conversion into other high-value chemicals.

| Computational Method | Application Area | Predicted Properties / Insights | Relevance |

|---|---|---|---|

| Density Functional Theory (DFT) | Material Properties | Molecular geometry, rotational barriers, electronic energy levels, band gap. researchgate.netresearchgate.net | Predicts the suitability of polymers from this compound for electronic applications. |

| Time-Dependent DFT (TD-DFT) | Spectroscopy | UV-Vis absorption spectra, electronic transitions (π→π*). globalresearchonline.net | Aids in the characterization of new furan-based materials and understanding their optical properties. |

| Quantum Theory of Atoms in Molecules (QTAIM) | Chemical Bonding | Analysis of non-covalent interactions, hydrogen bonding. researchgate.net | Useful for designing self-healing polymers or understanding catalyst-substrate interactions. |

| Kinetic Modeling | Reaction Mechanisms | Thermodynamic parameters (ΔG‡), reaction rates, decomposition pathways. nih.govresearchgate.net | Enables the design of efficient catalysts and optimization of reaction conditions for synthesis and conversion. |

Q & A

Q. Optimization Strategies :

- Catalyst Screening : Test Brønsted vs. Lewis acids (e.g., BF₃·Et₂O vs. TsOH) to minimize tar formation during condensation .

- Solvent Selection : Polar aprotic solvents (e.g., dioxane) improve yield compared to benzene due to better cation stabilization .

- Flow Reactors : Continuous flow systems enhance scalability and reduce side products in multi-step syntheses .

Basic: What spectroscopic and computational methods are used to characterize this compound?

Answer:

- NMR Spectroscopy :

- IR Spectroscopy : O–H stretch (~3300 cm⁻¹) and furan C–O–C vibrations (~1250 cm⁻¹) are diagnostic .

- Computational Modeling : Density Functional Theory (DFT) predicts the compound’s 3D conformation and electron density distribution, aiding in understanding reactivity (e.g., nucleophilic sites on furan rings) .

Advanced: How does the stereoelectronic environment of the furan rings influence reactivity in cross-coupling reactions?

Answer:

The 5-methyl substituent on the furan ring introduces steric hindrance and electron-donating effects, altering reactivity:

- Steric Effects : The methyl group at the 5-position directs electrophilic substitution to the 4-position, as seen in failed attempts to form symmetric bis-furylmethanes under acidic conditions .

- Electronic Effects : Electron-rich furan rings participate in π-π stacking with aromatic biological targets (e.g., enzyme active sites), as observed in structurally similar amino-furylmethanol derivatives .

Q. Experimental Design :

- Use Hammett constants to quantify substituent effects on reaction rates.

- Compare reactivity of this compound with non-methylated analogs (e.g., furfuryl alcohol) in Suzuki-Miyaura coupling .

Advanced: What challenges arise in synthesizing symmetric bis- or tris(2-furyl)methane derivatives from this compound?

Answer:

Symmetric derivatives often form undesired byproducts due to competing reaction pathways:

- Cation Intermediates : Protonation of the hydroxymethyl group generates a furylmethyl cation, which may undergo rearrangement or polymerization instead of coupling .

- Tar Formation : Strong acids (e.g., HClO₄) promote decomposition; milder catalysts (e.g., Amberlyst 15) reduce side reactions but require extended reaction times .

Q. Mitigation Strategies :

- Stepwise Protection : Protect the hydroxymethyl group with tert-butyldimethylsilyl (TBDMS) before attempting coupling reactions.

- Low-Temperature Conditions : Conduct reactions at –20°C to stabilize reactive intermediates .

Advanced: How can researchers resolve contradictions in biological activity data for furylmethanol derivatives?

Answer:

Discrepancies in bioactivity (e.g., antimicrobial vs. inactive results) often stem from:

- Structural Analogues : Minor substituent changes (e.g., amino vs. methyl groups) drastically alter target binding. For example, 5-(4-aminophenyl)furan-2-yl methanol shows higher receptor affinity than non-aminated analogs .

- Assay Conditions : Solvent polarity (DMSO vs. ethanol) affects compound solubility and bioavailability .

Q. Methodological Recommendations :

- Perform dose-response curves across multiple cell lines.

- Use molecular docking simulations to predict interactions with targets like cytochrome P450 or kinases .

Advanced: What strategies are effective for analyzing regioselectivity in furan ring functionalization?

Answer:

Regioselectivity is governed by:

- Substituent Directing Effects : The 5-methyl group directs electrophiles to the 4-position, while electron-withdrawing groups (e.g., Cl) favor 3-position substitution .

- Computational Insights : Frontier Molecular Orbital (FMO) theory identifies nucleophilic/electrophilic sites. For this compound, the LUMO is localized on the unsubstituted furan ring, guiding electrophilic attack .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.